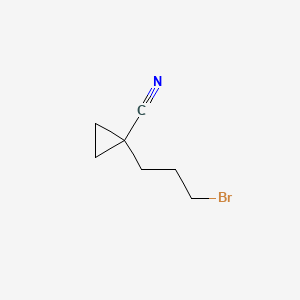
1-(3-Bromopropyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a bromopropyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the reaction of an alkene with a dihalocarbene generated from a haloform and a strong base can yield cyclopropane derivatives . Another method involves the use of the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Cyclopropane Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions, often using catalysts like palladium or nickel.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.
Oxidation and Reduction: Products include amines, carboxylic acids, and other derivatives.
Cyclopropane Ring Opening: Products include linear or branched aliphatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)cyclopropane-1-carbonitrile exerts its effects involves its ability to undergo various chemical transformations. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in substitution reactions.
1-(3-Chloropropyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(3-Bromopropyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, affecting its chemical behavior and applications.
Uniqueness
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H10BrN |
|---|---|
Molekulargewicht |
188.06 g/mol |
IUPAC-Name |
1-(3-bromopropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H10BrN/c8-5-1-2-7(6-9)3-4-7/h1-5H2 |
InChI-Schlüssel |
KOUYWRWBKLVMKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCCBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


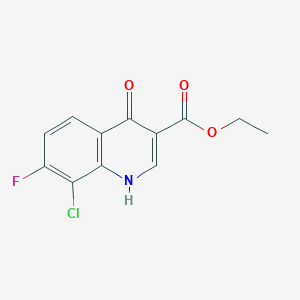

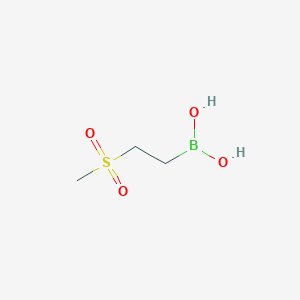
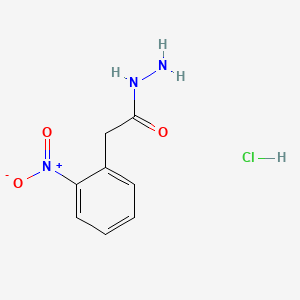
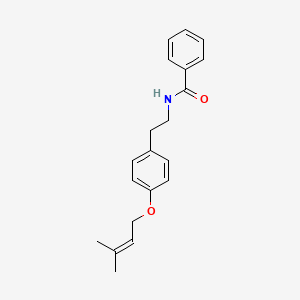
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
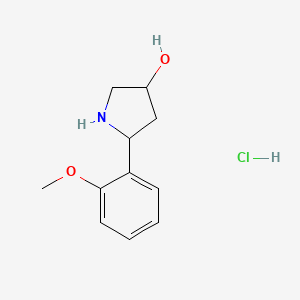
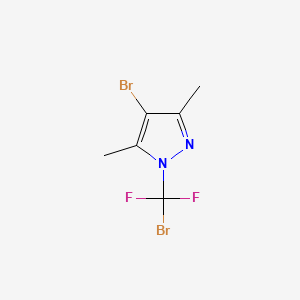


amine hydrochloride](/img/structure/B13452546.png)
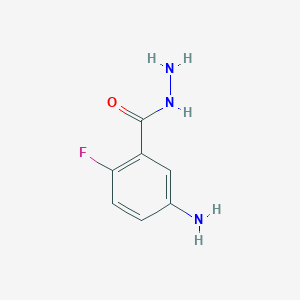
![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
